molecular formula C8H16N2O3 B7888731 gamma-Glutamyl-isopropylamide

gamma-Glutamyl-isopropylamide

Cat. No.: B7888731
M. Wt: 188.22 g/mol
InChI Key: CABXGBMKSVRWOG-LURJTMIESA-N
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Description

gamma-Glutamyl-isopropylamide (GIPA) is a chiral biochemical with a molecular formula of C8H16N2O3 and a molecular weight of 188.23 g/mol . Its primary research value lies in its role as a key metabolic intermediate in the bacterial degradation pathway of isopropylamine (IPA) in specific microbial strains like Pseudomonas sp. KIE171 . In this pathway, GIPA is synthesized from isopropylamine and L-glutamate by the enzyme γ-glutamylamide synthetase (IpuC) . It is subsequently converted via a monooxygenase system and a hydrolase to produce L-alaninol, a versatile chiral synthon . L-alaninol is a critical precursor in the synthesis of pharmaceuticals, including the fluoroquinolone antibiotic levofloxacin, and the herbicide metolachlor . Consequently, GIPA is of significant interest in studies of microbial metabolism and for the development of biotechnological fermentation processes aimed at producing high-value chiral compounds . Recent research has demonstrated the fermentative production of GIPA using metabolically engineered Pseudomonas putida , highlighting its emerging relevance in green chemistry and industrial biocatalysis . Researchers utilize this compound to study specialized bacterial catabolic pathways and to develop efficient microbial cell factories.

Properties

IUPAC Name

(2S)-2-azaniumyl-5-oxo-5-(propan-2-ylamino)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(2)10-7(11)4-3-6(9)8(12)13/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABXGBMKSVRWOG-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)CC[C@@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Utilization and Process Conditions

Glycerol serves as the primary carbon source due to its favorable redox balance and cost-effectiveness. In shake-flask experiments, IPA supplementation at 20 mM resulted in GIPA titers of 21.8 mM (4.1 g/L). Scaling to fed-batch bioreactors improved yields dramatically: a final titer of 11 g/L was achieved with a volumetric productivity of 0.24 g/L/h and a glycerol-to-GIPA yield of 0.11 g/g. Key parameters include:

  • pH : Maintained at 7.0–7.5 to stabilize GMAS activity.

  • Temperature : 30°C for optimal microbial growth.

  • Oxygenation : Dissolved oxygen kept above 30% to support aerobic metabolism.

This method’s success hinges on dynamic IPA feeding strategies to mitigate substrate inhibition, as IPA concentrations above 1% (w/v) impair cell viability.

Biotechnological Production via Pseudomonas sp. Strain KIE171

An alternative approach utilizes wild-type and mutagenized Pseudomonas sp. Strain KIE171, originally isolated for its ability to metabolize IPA as a sole carbon and nitrogen source. Unlike the GMAS-dependent pathway, this strain natively produces GIPA as an intermediate in L-alaninol biosynthesis, a precursor to the antibiotic levofloxacin.

Strain Development and Biotransformation

Strain KIE171-B, a mutant deficient in IPA catabolism, was generated through UV mutagenesis and selective enrichment on minimal media containing L-alanine. When cultivated in mineral salt media with 10–20 mM IPA and 20 mM L-glutamate, growing cells excreted GIPA into the extracellular milieu. Resting cell systems, however, failed to produce GIPA, indicating that active metabolism is essential for γ-glutamylation.

Performance Metrics

  • Titer : 7 mM GIPA (1.3 g/L) after 40 hours in batch culture.

  • Yield : 59% molar yield from 20 mM IPA.

  • Recovery : GIPA was isolated via centrifugation, lyophilization, and HPLC purification, achieving 98% purity.

Comparative Analysis of Production Platforms

The table below contrasts critical parameters of the two methods:

Parameter P. putida KT2440Pseudomonas sp. KIE171
Host Strain Engineered with GMASWild-type mutant
Key Enzyme Heterologous GMASNative γ-glutamyltransferase
Carbon Source GlycerolIPA/L-glutamate
Max Titer 11 g/L1.3 g/L
Volumetric Productivity 0.24 g/L/h0.03 g/L/h
Yield (Substrate) 0.11 g/g glycerol59% molar from IPA
Process Scale Fed-batch bioreactorBatch culture

The engineered P. putida system outperforms the KIE171 strain in titer and scalability, attributed to targeted pathway optimization and avoidance of competing metabolic reactions. However, the KIE171 platform remains valuable for studying native γ-glutamylation mechanisms.

Chemical Reactions Analysis

Types of Reactions: gamma-Glutamyl-isopropylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used under controlled conditions.

    Substitution: The presence of suitable nucleophiles and appropriate catalysts can facilitate substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of gamma-Glutamyl-isopropylamide involves its role as an intermediate in various biosynthetic pathways. The compound is formed through the gamma-glutamylation of isopropylamine, catalyzed by gamma-glutamylmethylamide synthetase. This enzyme-mediated process enhances the compound’s stability and bioavailability, making it suitable for incorporation into peptide-based drugs and other bioactive molecules .

Comparison with Similar Compounds

Comparison with Similar γ-Glutamyl Compounds

γ-Glutamyl-L-alaninol (GALO)

  • Structural and Functional Differences :
    GALO is hydroxylated at the β-carbon of GIPA’s isopropylamide group, introducing a chiral center. This modification enables its role in downstream catabolic steps, such as atrazine degradation .
  • Synthesis Pathway: GIPA is a direct precursor to GALO, with the latter formed via a four-component monooxygenase system (IpuABDE) . In contrast, GIPA synthesis requires only IpuC.

γ-Glutamylmethylamide

  • Enzymatic Synthesis :
    γ-Glutamylmethylamide is synthesized by a homologous synthetase, γ-glutamylmethylamide synthetase, which prefers methylamine over isopropylamine .

Poly-γ-glutamic Acid (PGA)

  • Polymeric vs. Monomeric Forms: PGA is a high-molecular-weight polymer of glutamic acid, whereas GIPA is a monomeric conjugate. PGA’s anionic nature enables metal binding (e.g., U(VI) interaction in Bacillus licheniformis ), contrasting with GIPA’s role as a metabolic intermediate.
  • Applications :
    PGA is widely used in biomedicine and food industries due to its biodegradability and water retention properties . GIPA, however, has niche applications in studying microbial degradation pathways.

Research Implications

  • Biotechnological Potential: GIPA’s enzymatic synthesis (via IpuC) offers a model for engineering γ-glutamyltransferases to produce novel amide conjugates .
  • Environmental Relevance : GALO and GIPA abundance under mass transfer limitations highlights their role in microbial survival strategies, with implications for bioremediation .
  • Knowledge Gaps: Structural and kinetic data for γ-glutamylmethylamide and GALO remain sparse, warranting further NMR and crystallographic studies.

Q & A

Q. What validation steps are essential when using computational models to predict this compound interactions with biological targets?

  • Methodological Answer : Cross-validate docking results with experimental binding assays (e.g., surface plasmon resonance). Train machine learning models on diverse datasets, including negative controls (non-binding analogs). Report Matthews correlation coefficient (MCC) and area under the ROC curve (AUC-ROC) to evaluate predictive accuracy .

Ethical & Compliance Considerations

Q. How can nonclinical studies on this compound be designed to meet regulatory standards for First-in-Human trials?

  • Methodological Answer : Follow ICH S6(R1) guidelines for biopharmaceuticals. Conduct in vitro genotoxicity (Ames test, micronucleus assay) and in vivo acute toxicity studies in two species (rodent and non-rodent). Include dose-ranging pharmacokinetic studies to establish no-observed-adverse-effect levels (NOAEL). Document all protocols in a GLP-compliant environment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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